2,5,5-trimethylhexanoic Acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,5,5-trimethylhexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-7(8(10)11)5-6-9(2,3)4/h7H,5-6H2,1-4H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOTVZXLILUCNDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40474943 | |
| Record name | 2,5,5-trimethylhexanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40474943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53705-45-6 | |
| Record name | 2,5,5-trimethylhexanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40474943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5,5-Trimethylhexanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational Aspects and Isomeric Context of Trimethylhexanoic Acids
Introduction to Branched-Chain Carboxylic Acids in Chemical Research
Branched-chain carboxylic acids are organic acids characterized by a carboxyl group (-COOH) attached to a non-linear alkyl chain. This structural feature of branching imparts unique physical and chemical properties compared to their straight-chain counterparts. lipidbank.jpnih.gov For instance, the introduction of alkyl branches along the carbon chain can significantly lower the melting point of a carboxylic acid. A classic example is the difference between stearic acid (a straight-chain C18 acid) with a melting point of approximately 69°C, and its branched isomer, isostearic acid, which melts at around 5°C. lipidbank.jpnih.gov This alteration in physical properties is a direct consequence of the disruption in crystal lattice packing caused by the branched structure.
In chemical research, these acids are valuable as intermediates in the synthesis of a wide array of other chemicals. lipidbank.jp Their derivatives, such as esters and metal salts, find applications as plasticizers, lubricants, paint driers, and in cosmetic formulations. lipidbank.jpchemicalbook.com The reactivity of the carboxyl group can also be influenced by the steric hindrance presented by the branched alkyl chain, affecting reaction rates and the accessibility of the carbonyl carbon to nucleophiles. nih.gov
Theoretical Frameworks for Alkyl Chain Branching Effects on Chemical Properties
The influence of alkyl chain branching on the chemical properties of carboxylic acids can be understood through several theoretical frameworks. The primary impact is on the molecule's physical characteristics, such as boiling point and solubility. Branching generally leads to a more compact, spherical shape, which reduces the surface area available for intermolecular van der Waals forces. This typically results in lower boiling points compared to linear isomers of the same molecular weight.
From an electronic standpoint, alkyl groups are known to be electron-donating. nih.gov This inductive effect can influence the acidity of the carboxylic acid. By pushing electron density towards the carboxyl group, alkyl substituents can destabilize the carboxylate anion that is formed upon deprotonation, thereby making the acid weaker (i.e., having a higher pKa) compared to shorter-chain or unsubstituted acids. nih.gov The position of the branching relative to the carboxyl group is also critical; branching closer to the -COOH group (at the α- or β-positions) can have a more pronounced steric and electronic effect. vulcanchem.compressbooks.pub For instance, bulky groups near the carboxyl function can sterically hinder the solvation of the carboxylate ion, which also affects the acidity.
Isomeric Diversity within Trimethylhexanoic Acids: A Comparative Academic Overview
All isomers of trimethylhexanoic acid share the same molecular formula, C9H18O2, and a molecular weight of 158.24 g/mol . chemicalbook.comnih.gov However, the placement of the three methyl groups along the six-carbon hexanoic acid chain leads to a variety of structural isomers, each with its own set of properties. The most commercially significant isomer is 3,5,5-trimethylhexanoic acid, often referred to as isononanoic acid. chemicalbook.comwiley.com It is a key intermediate in the production of synthetic lubricants, particularly polyol esters for aviation and refrigeration, as well as in paint driers and as a corrosion inhibitor. chemicalbook.comatamanchemicals.com
Other isomers include 2,2,5-trimethylhexanoic acid and 2,3,5-trimethylhexanoic acid. nih.govnih.gov While not as extensively studied or commercialized as the 3,5,5-isomer, their different substitution patterns are expected to lead to variations in their physicochemical properties. For example, the steric hindrance around the carboxyl group in 2,2,5-trimethylhexanoic acid, with two methyl groups on the alpha-carbon, would be significantly greater than in the 3,5,5- or 2,5,5-isomers. This would likely impact its reactivity in esterification reactions. pressbooks.pub
Below is a comparative table of some trimethylhexanoic acid isomers and their predicted or known properties.
| Compound Name | CAS Number | Predicted Boiling Point (°C) | Predicted pKa |
| 2,5,5-Trimethylhexanoic Acid | 53705-45-6 | 243.3 ± 8.0 | 4.83 ± 0.24 |
| 3,5,5-Trimethylhexanoic Acid | 3302-10-1 | 253.4 | ~4.8-5.2 |
| 2,2,5-Trimethylhexanoic Acid | 27971-09-1 | Not Available | Not Available |
| 2,3,5-Trimethylhexanoic Acid | 35430-57-0 | Not Available | ~4.8–5.2 |
Data for this compound and its isomers are based on predicted values where experimental data is unavailable. vulcanchem.comatamanchemicals.comchemicalbook.com
Current State of Research on this compound and its Research Trajectory
Research specifically focused on this compound is limited in comparison to its more commercially prominent isomer, 3,5,5-trimethylhexanoic acid. The available literature primarily mentions this compound in the context of it being a precursor for the synthesis of other compounds. For instance, it can be reduced to form 2,5,5-trimethylhexan-1-ol, an alcohol used as an intermediate in the production of plasticizers and fragrances. lipidbank.jpontosight.ai Additionally, its zinc salt, zinc 2,5,5-trimethylhexanoate, has been noted.
The research trajectory for this compound appears to be in its early stages, likely as a specialty chemical for specific synthetic applications rather than a large-scale industrial product. Further research would be needed to fully characterize its physical and chemical properties experimentally and to explore potential applications that might leverage its specific branching pattern. Given the known applications of other branched-chain carboxylic acids, future research could investigate its potential use in areas such as specialized lubricants, coatings, or as a building block in the synthesis of novel organic molecules. The development of more efficient and selective synthetic routes to this particular isomer would be a critical step in enabling such research.
Derivatization and Chemical Reactivity of 2,5,5 Trimethylhexanoic Acid in Advanced Organic Synthesis
Functionalization for Complex Molecule Construction
The transformation of the basic trimethylhexanoic acid structure into more complex molecules is a key area of research. By introducing new functional groups, chemists can create building blocks for peptides, pharmaceuticals, and other intricate molecular architectures.
The synthesis of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,5,5-trimethylhexanoic Acid involves the protection of the amino group of the parent amino acid, 2-amino-2,5,5-trimethylhexanoic acid, with a 9-fluorenylmethyloxycarbonyl (Fmoc) group. This process is a cornerstone of modern peptide chemistry, creating a derivative suitable for solid-phase peptide synthesis (SPPS). chempep.comaltabioscience.com
Synthesis: The general procedure for creating Fmoc-amino acids involves the reaction of the free amino acid with an Fmoc-donating reagent, such as Fmoc chloride (Fmoc-Cl) or Fmoc N-hydroxysuccinimide (Fmoc-OSu), under basic conditions. chempep.com This reaction attaches the Fmoc protecting group to the α-amino nitrogen of the 2,5,5-trimethylhexanoic acid backbone. chempep.com The Fmoc group is crucial as it prevents the amino group from forming unwanted bonds during the peptide chain elongation process. altabioscience.com
Research and Application: As an Fmoc-protected non-canonical amino acid, this derivative serves as a specialized building block for creating synthetic peptides with unique properties. nbinno.comasm.orgjst.go.jp The bulky and hydrophobic nature of the 2,5,5-trimethylhexyl side chain can be used to introduce specific structural constraints or to enhance interactions with hydrophobic targets. nih.gov
The key application is in SPPS, where the Fmoc group provides temporary protection of the amino terminus. altabioscience.comnbinno.com The synthesis cycle involves:
Coupling the carboxylic acid end of the Fmoc-protected amino acid to the free amino group of the growing peptide chain anchored to a solid resin.
Removing the Fmoc group with a mild base, typically a solution of piperidine (B6355638) in an organic solvent, to expose a new free amino group. chempep.comasm.org
Repeating the cycle with the next desired amino acid.
This method allows for the precise, sequential addition of amino acids, enabling the synthesis of peptides with high purity and fidelity. nbinno.com The use of non-canonical amino acids like this one expands the chemical diversity of peptides far beyond the 20 proteinogenic amino acids, facilitating research in drug discovery and materials science. asm.orgjst.go.jp
Esterification Reactions and Ester Derivative Research
Esterification is one of the most significant reactions of 3,5,5-trimethylhexanoic acid, leading to a wide array of derivatives with important commercial applications. Research in this area focuses on understanding reaction mechanisms, optimizing synthesis protocols, and exploring the functional properties of the resulting esters in lubricants and cosmetics.
The acid-catalyzed esterification of 3,5,5-trimethylhexanoic acid with an alcohol, known as Fischer esterification, is a reversible reaction that produces an ester and water. The mechanism proceeds through several key steps, facilitated by an acid catalyst like sulfuric acid (H₂SO₄).
The established mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid by the catalyst. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. The subsequent formation of a tetrahedral intermediate is followed by a proton transfer from the attacking alcohol's hydroxyl group to one of the original carboxyl hydroxyl groups. This creates a good leaving group, water, which is then eliminated to form a protonated ester. In the final step, deprotonation of this intermediate regenerates the acid catalyst and yields the final ester product. All steps in this process are in equilibrium.
To improve efficiency, yield, and environmental friendliness, research has focused on developing solvent-free esterification methods. These protocols often aim to drive the reaction equilibrium toward the products by effectively removing the water byproduct. One common industrial approach involves conducting the esterification reaction under reduced pressure at elevated temperatures (e.g., up to 220°C). This facilitates the continuous distillation of water as it is formed, pushing the reaction to completion and resulting in a high-purity crude ester.
Other innovative solvent-free techniques developed for organic synthesis include high-speed ball-milling (HSBM). This mechanochemical approach uses mechanical force to facilitate reactions between solid reactants at room temperature, avoiding the need for harmful solvents. medchemexpress.com Such methods offer advantages in terms of reduced waste, lower energy consumption, and simplified product purification. medchemexpress.com
Esters derived from 3,5,5-trimethylhexanoic acid and polyols (alcohols with multiple hydroxyl groups) are highly valued as synthetic lubricants. These polyol esters are essential in demanding applications like aviation and refrigeration due to their superior properties compared to conventional mineral oils.
Synthesis: The synthesis of polyol esters such as di(pentaerythritol) hexa(3,5,5-trimethylhexanoate) is achieved by the direct esterification of a polyol (dipentaerythritol) with 3,5,5-trimethylhexanoic acid. The reaction is typically carried out in a nitrogen atmosphere at high temperatures (e.g., 210°C) and may use a solid catalyst like tin oxide. Water is continuously removed to drive the reaction to completion. After the reaction, excess acid is removed by distillation, and the product is purified, yielding the final polyol ester lubricant.
Properties and Characterization: Polyol esters based on 3,5,5-trimethylhexanoic acid are characterized by excellent thermal and oxidative stability, low volatility, and enhanced lubricity. The highly branched structure of the acid contributes to these properties, which ensure reliable performance under extreme temperatures and harsh operating conditions. These lubricants are crucial components in formulations for jet engine oils and refrigeration compressors.
| Property | Description | Advantage in Lubrication |
|---|---|---|
| High Thermal Stability | Resists chemical breakdown at high temperatures. | Prevents deposit formation and maintains performance in hot environments like jet engines. |
| High Oxidative Stability | Resists reaction with oxygen, which can degrade the lubricant. | Extends lubricant life and reduces sludge and varnish buildup. |
| Low Volatility | Low tendency to evaporate at high temperatures. | Reduces oil consumption and maintains viscosity. |
| Excellent Lubricity | Provides a strong lubricating film between moving parts. | Reduces friction and wear, improving efficiency and equipment longevity. |
| Good Low-Temperature Properties | Remains fluid at low temperatures. | Ensures proper lubrication during cold starts, crucial for refrigeration and aviation. |
Esters of 3,5,5-trimethylhexanoic acid are widely used in the cosmetics and personal care industry, prized for their sensory characteristics and functional benefits.
2-Ethylhexyl 3,5,5-trimethylhexanoate: This compound, also known as ethylhexyl isononanoate, is a prominent example. It functions primarily as an emollient in cosmetic formulations. Emollients help to soften, smooth, and hydrate (B1144303) the skin. The branched structure of this ester gives it a lightweight, non-greasy feel, making it a desirable ingredient in products like lotions, creams, sunscreens, and color cosmetics. nih.gov It improves the spreadability of products on the skin and can also act as a solvent for other ingredients in the formulation.
| Ester Example | Function | Product Type | Benefit |
|---|---|---|---|
| 2-Ethylhexyl 3,5,5-trimethylhexanoate | Emollient, Skin-Conditioning Agent | Lotions, Creams, Serums, Sunscreens | Provides a smooth, non-greasy feel; enhances hydration. |
| Isononyl Isononanoate | Emollient, Emulsifier | Personal Care Products, Makeup | Softens skin and helps stabilize oil-water mixtures. |
| Various Alkyl Esters | Fragrance Ingredient | Perfumes, Scented Lotions | Contributes fruity or floral scent nuances. nbinno.com |
Hydrolysis, Oxidation, and Reduction Pathways of Trimethylhexanoate Esters
The reactivity of trimethylhexanoate esters is characterized by several key transformation pathways, including hydrolysis, oxidation, and reduction, which are fundamental in both synthetic applications and material degradation.
Hydrolysis: The hydrolysis of esters, including trimethylhexanoates, involves the cleavage of the ester bond to yield a carboxylic acid and an alcohol. chemguide.co.uklibretexts.org This reaction can be catalyzed by either an acid or a base. studymind.co.uk
Acid-Catalyzed Hydrolysis: In the presence of a dilute acid catalyst, such as hydrochloric or sulfuric acid, and an excess of water, trimethylhexanoate esters are heated under reflux to produce this compound and the corresponding alcohol. This reaction is reversible, and the use of excess water helps to shift the equilibrium towards the products. chemguide.co.uklibretexts.org
Base-Catalyzed Hydrolysis (Saponification): A more common and generally irreversible method involves heating the ester with a dilute alkali solution, such as sodium hydroxide (B78521). chemguide.co.uklibretexts.org This process, known as saponification, yields an alcohol and the salt of the carboxylic acid (e.g., sodium 2,5,5-trimethylhexanoate). The reaction is considered irreversible because the resulting carboxylate anion is resistant to nucleophilic attack. studymind.co.uk For sensitive substrates where standard conditions might cause side reactions, milder methods using reagents like trimethyltin (B158744) hydroxide have been developed for selective ester cleavage. sci-hub.stnih.gov
Oxidation: The oxidation of esters is a complex process that can lead to a variety of degradation products. The pathways are similar to those of alkanes but are influenced by the presence of the ester functional group. york.ac.uknih.gov The oxidation of methyl esters, for instance, can lead to the formation of hydroperoxides, cyclic ethers, ketones, and aldehydes that still contain the ester function. nih.gov The ester group itself affects the reactivity of the C-H bonds within the molecule. researchgate.net For polyol esters, initial oxidation can be followed by degradation dominated by hydrolysis and transesterification. york.ac.uk In the case of trimethylhexanoate esters, oxidation would likely target the C-H bonds on the alkyl chain, leading to a cascade of reactions that can ultimately break down the molecule.
Reduction: Trimethylhexanoate esters can be reduced to alcohols or aldehydes depending on the reducing agent employed.
Reduction to Primary Alcohols: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester group to two separate alcohols. libretexts.orglibretexts.org The reaction proceeds through a nucleophilic acyl substitution where a hydride ion replaces the alkoxy group (-OR') to form an aldehyde intermediate. libretexts.org Because aldehydes are more reactive than esters, the aldehyde is immediately reduced further to the corresponding primary alcohol. libretexts.orgyoutube.com The alkoxy portion of the ester is converted into its corresponding alcohol as well. Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce esters. libretexts.org
Reduction to Aldehydes: To stop the reduction at the aldehyde stage, a less reactive hydride reagent is required. Diisobutylaluminum hydride (DIBAL-H) is commonly used for this purpose. libretexts.org The reaction is typically performed at low temperatures (e.g., -78 °C) to prevent the further reduction of the aldehyde product. libretexts.orglibretexts.org
| Reaction Pathway | Reagents/Conditions | Primary Products | Key Characteristics |
| Acid-Catalyzed Hydrolysis | Dilute Acid (e.g., HCl), Excess H₂O, Heat | This compound + Alcohol | Reversible reaction chemguide.co.ukstudymind.co.uk |
| Base-Catalyzed Hydrolysis | Dilute Base (e.g., NaOH), Heat | Salt of Carboxylic Acid + Alcohol | Irreversible reaction chemguide.co.ukstudymind.co.uk |
| Oxidation | Oxidizing agents, Heat | Hydroperoxides, Cyclic Ethers, Ketones, Aldehydes | Complex degradation pathway nih.gov |
| Reduction to Alcohol | 1. LiAlH₄ 2. Acid Workup | Primary Alcohol | Two alcohol products are formed libretexts.orglibretexts.org |
| Reduction to Aldehyde | 1. DIBAL-H (-78 °C) 2. Water | Aldehyde | Reaction is stopped at the aldehyde intermediate stage libretexts.org |
Metal Salt Formation and Coordination Chemistry
This compound readily forms metal salts and coordination complexes, a property driven by the deprotonation of its carboxylic acid group to form the 2,5,5-trimethylhexanoate anion. This anion acts as a ligand, coordinating to metal centers through its oxygen atoms.
Synthesis and Structural Analysis of Copper 3,5,5-Trimethylhexanoate Complexes
While specific research on copper 2,5,5-trimethylhexanoate is not extensively detailed in readily available literature, its synthesis and structure can be inferred from the well-established chemistry of other copper(II) carboxylates. scispace.comnih.govmdpi.com
Synthesis: The synthesis of copper(II) 2,5,5-trimethylhexanoate would typically involve a metathesis reaction between a water-soluble copper(II) salt, such as copper(II) sulfate (B86663) or copper(II) chloride, and an alkali metal salt of the carboxylic acid, like sodium or potassium 2,5,5-trimethylhexanoate. Alternatively, direct reaction of copper(II) hydroxide or carbonate with this compound would also yield the complex and water or carbon dioxide.
Structural Analysis: Copper(II) carboxylates are known for forming a characteristic dimeric "paddle-wheel" structure. scispace.commdpi.com In this arrangement, two copper atoms are bridged by four carboxylate ligands. Each copper atom is coordinated to four oxygen atoms from the bridging carboxylates in a square planar geometry. The coordination sphere of each copper atom is often completed by an axial ligand, which could be a solvent molecule or another donor. This structure results in a short copper-copper distance and often leads to interesting magnetic properties, such as antiferromagnetic coupling between the two copper(II) centers. mdpi.com
Research on Iron(II) and Iron(III) Salts of 3,5,5-Trimethylhexanoic Acid for Catalysis and Materials Science
Iron salts of carboxylic acids are significant in catalysis and materials science. The synthesis of iron(II) and iron(III) 2,5,5-trimethylhexanoate can be achieved through the reaction of iron(II) or iron(III) chlorides or sulfates with sodium 2,5,5-trimethylhexanoate.
Catalysis: Iron complexes are well-known for their catalytic activity, particularly in oxidation reactions. The ability of iron to cycle between its +2 and +3 oxidation states is key to this functionality. Iron(II) salts can participate in Fenton-like chemistry, where they react with peroxides to generate highly reactive hydroxyl radicals. nih.gov An iron(II) 2,5,5-trimethylhexanoate complex could potentially serve as a catalyst for various oxidation processes, with the bulky alkyl groups of the carboxylate ligand influencing its solubility in nonpolar media and modulating the reactivity of the iron center.
Materials Science: Iron carboxylates are precursors for the synthesis of iron oxide nanoparticles. Thermal decomposition of these complexes can provide a controlled route to nanoparticles with specific sizes and morphologies, which are valuable in applications such as magnetic data storage, medical imaging, and catalysis. The structure of the carboxylate ligand can influence the decomposition process and the properties of the resulting nanomaterial.
Preparation and Spectroscopic Confirmation of Neodymium Carboxylates (e.g., 3,5,5-trimethylhexanoate)
Neodymium carboxylates are of interest for their applications in materials science, particularly in the development of luminescent materials and catalysts.
Preparation: Neodymium 3,5,5-trimethylhexanoate has been successfully synthesized via a one-step process. rjonco.com This typically involves the reaction of a neodymium salt, such as neodymium(III) nitrate, with this compound or its sodium/potassium salt in a suitable solvent. The product can then be isolated by precipitation or solvent evaporation. Such methods are common for preparing rare-earth carboxylates. bendola.com
Spectroscopic Confirmation: The identity and composition of the synthesized neodymium 3,5,5-trimethylhexanoate can be confirmed using several analytical techniques:
Infrared (IR) Spectroscopy: This technique is used to confirm the coordination of the carboxylate group to the neodymium ion. The key diagnostic feature is the difference between the asymmetric (νₐₛ) and symmetric (νₛ) stretching frequencies of the COO⁻ group. This difference can provide insight into the coordination mode of the carboxylate ligand (e.g., monodentate, bidentate, bridging).
Elemental Analysis: This provides the percentage composition of elements (C, H, Nd), which can be compared against the calculated theoretical values for the expected formula of the complex.
Mass Spectrometry (MALDI-TOF MS): This technique confirms the molecular weight of the synthesized compound, verifying its composition. rjonco.com
These neodymium carboxylates have been investigated for their potential use in the development of neodymium-loaded liquid organic scintillators. rjonco.com
Nucleophilic Substitution and Complexation Reactions of Potassium 3,5,5-Trimethylhexanoate
Potassium 3,5,5-trimethylhexanoate (C₉H₁₇KO₂) is an alkali metal salt synthesized by the neutralization of this compound with potassium hydroxide. As an ionic compound, it serves as a source of the 3,5,5-trimethylhexanoate nucleophile and as a ligand in complexation reactions.
Nucleophilic Substitution: The carboxylate anion (3,5,5-trimethylhexanoate) is a moderately good nucleophile. Potassium 3,5,5-trimethylhexanoate can participate in nucleophilic substitution reactions, particularly with alkyl halides, to form esters. In these reactions, the carboxylate ion displaces a leaving group (e.g., a halide) on an alkyl substrate.
Complexation Reactions: Potassium 3,5,5-trimethylhexanoate is a versatile reagent for forming complexes with a wide range of metal ions. The potassium ion can be readily exchanged for other metal cations in solution. This makes it a useful starting material for the synthesis of other metal carboxylates, as discussed in the preceding sections on copper, iron, and neodymium complexes. The sterically hindered nature of the 3,5,5-trimethylhexanoate ligand, due to its branched alkyl chain, can influence the coordination number and geometry of the resulting metal complexes.
| Compound | Synthesis Method | Key Reactions / Applications | Structural Features |
| Copper(II) 2,5,5-Trimethylhexanoate | Metathesis of a Cu(II) salt and a trimethylhexanoate salt | Potential catalyst, magnetic material studies | Likely dimeric "paddle-wheel" structure scispace.commdpi.com |
| Iron(II)/Iron(III) 2,5,5-Trimethylhexanoate | Reaction of Fe(II)/Fe(III) salts with a trimethylhexanoate salt | Catalysis (e.g., oxidation), precursor for iron oxide nanoparticles | Varies with oxidation state and ligands |
| Neodymium(III) 2,5,5-Trimethylhexanoate | One-step synthesis from a Nd(III) salt and the acid/salt rjonco.com | Component for liquid organic scintillators rjonco.com | Confirmed by IR, EA, and MS rjonco.com |
| Potassium 2,5,5-Trimethylhexanoate | Neutralization of the acid with KOH | Nucleophilic substitution (ester synthesis), precursor for other metal salts | Ionic salt |
Acyl Halide Synthesis and Reactivity
Synthesis: 2,5,5-Trimethylhexanoyl chloride, also known as isononanoyl chloride, is the primary acyl halide derived from this compound. chemicalbook.com It is a reactive chemical intermediate used in various organic syntheses. chemicalbull.com The most common method for its preparation is the chlorination of this compound. chemicalbook.comsigmaaldrich.com This is typically achieved using standard chlorinating agents such as:
Thionyl chloride (SOCl₂): This is a widely used reagent that converts carboxylic acids into acyl chlorides, producing gaseous byproducts (SO₂ and HCl). chemicalbook.comsigmaaldrich.com
Other reagents: Alternative methods may employ reagents like phosphorus trichloride (B1173362) (PCl₃), phosphorus pentachloride (PCl₅), or bis(trichloromethyl)carbonate (triphosgene). google.com
Reactivity: As a reactive acyl chloride, 2,5,5-trimethylhexanoyl chloride is a potent acylating agent. chemicalbull.com The carbon atom of the carbonyl group is highly electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms. This makes it susceptible to attack by a wide range of nucleophiles. Its key applications in synthesis include:
Ester Synthesis: It reacts readily with alcohols to form esters. This reaction is often faster and more efficient than Fischer esterification.
Amide Synthesis: It reacts with ammonia, primary amines, and secondary amines to produce amides. It has been used as a reactant in the synthesis of 3,5,5-trimethylhexanamide. chemicalbook.comsigmaaldrich.com
Other Derivatives: It serves as a starting material or reagent for producing more complex molecules, including pharmaceuticals, pesticides, dyes, and organic peroxides. chemicalbook.com It has been specifically used in the synthesis of barbituric acid analogs and derivatives of the antibiotic colistin. chemicalbook.comsigmaaldrich.comsigmaaldrich.com
| Compound Name | CAS Number | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| 2,5,5-Trimethylhexanoyl chloride | 36727-29-4 | C₉H₁₇ClO | 176.68 | 188-190 |
Preparation of 3,5,5-Trimethylhexanoyl Chloride using Triphosgene (B27547)
The conversion of carboxylic acids into acyl chlorides is a fundamental transformation in organic synthesis, yielding highly reactive intermediates for further derivatization. Triphosgene, or bis(trichloromethyl) carbonate (BTC), serves as a safer, crystalline alternative to the highly toxic and gaseous phosgene (B1210022) for this purpose. haz-map.comtcichemicals.com The reaction of a carboxylic acid with triphosgene, often in the presence of a catalyst, efficiently produces the corresponding acyl chloride. haz-map.com
In the context of advanced organic synthesis, modern techniques such as flow chemistry are being employed to enhance safety and efficiency. A notable example is the synthesis of 3,5,5-trimethylhexanoyl chloride from 3,5,5-trimethylhexanoic acid using triphosgene in a continuous flow process. atamanchemicals.com This method utilizes a silicon carbide microreactor, which is capable of tolerating the corrosive chloride ions generated during the reaction. atamanchemicals.com
The process is catalyzed by N,N-dimethylformamide (DMF), which reacts with triphosgene to form a Vilsmeier-type reagent in situ, the active chlorinating agent. haz-map.comatamanchemicals.com The reaction, conducted under specific temperature and pressure conditions, demonstrates high efficiency. Research findings indicate that this continuous flow method achieves a conversion of 3,5,5-trimethylhexanoic acid greater than 99%, with a selectivity for the product, 3,5,5-trimethylhexanoyl chloride, reaching 95%. atamanchemicals.com The isolated yield of the final product after distillation is reported to be 91%, with a purity exceeding 90%. atamanchemicals.com This high-throughput method underscores the industrial applicability and efficiency of using triphosgene in a controlled microreactor environment for the preparation of acyl chlorides. atamanchemicals.com
Experimental Data for the Synthesis of 3,5,5-Trimethylhexanoyl Chloride
| Parameter | Value | Source |
| Starting Material | 3,5,5-Trimethylhexanoic Acid | atamanchemicals.com |
| Reagent | Triphosgene | atamanchemicals.com |
| Catalyst | N,N-dimethylformamide (DMF) | atamanchemicals.com |
| Reactor Type | Silicon Carbide Flow Reactor | atamanchemicals.com |
| Temperature | 55 °C | atamanchemicals.com |
| Pressure | 0.8 MPa | atamanchemicals.com |
| Acid Conversion | > 99% | atamanchemicals.com |
| Product Selectivity | 95% | atamanchemicals.com |
| Isolated Yield | 91% | atamanchemicals.com |
Analytical Methodologies and Spectroscopic Characterization in Research
Chromatographic Techniques for Purity Assessment and Reaction Monitoring
Chromatography is indispensable for separating 2,5,5-trimethylhexanoic acid from reaction mixtures, starting materials, and impurities. The choice of technique depends on the volatility of the compound and the nature of the analytical question.
Gas Chromatography (GC) is a primary technique for analyzing volatile compounds like trimethylhexanoic acid. When coupled with a Flame Ionization Detector (FID), it becomes a powerful tool for quantitative analysis. The FID is highly sensitive to organic compounds containing carbon-hydrogen bonds, making it ideal for purity assessment and monitoring the progress of synthesis reactions. longdom.orggantep.edu.tr
In a typical GC-FID analysis, the sample is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its interaction with the column's stationary phase. gantep.edu.tr As components elute from the column, they are combusted in a hydrogen-air flame, producing ions that generate a measurable electrical current proportional to the amount of substance present. longdom.org By comparing the peak area of this compound to that of a known standard, its purity can be accurately determined. During synthesis, periodic analysis of the reaction mixture can track the consumption of reactants and the formation of the product, allowing for optimization of reaction conditions. researchgate.net For certain complex biological samples or to improve volatility, the carboxylic acid may be derivatized, for example, into a methyl ester, prior to GC analysis. nih.govuncst.go.ug
Forced degradation studies are essential to understand a compound's stability under various stress conditions such as hydrolysis, oxidation, and photolysis. researchgate.netbiopharmaspec.comnih.gov Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly effective technique for this purpose, as many degradation products may be less volatile or more polar than the parent compound, making them less suitable for GC. researchgate.net
LC separates the parent compound from its degradation products based on their affinity for the stationary and mobile phases. nih.gov The eluent from the LC column is then introduced into a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio. This provides molecular weight information for each separated component, enabling the identification of degradation products. researchgate.netwaters.com Tandem mass spectrometry (MS/MS) can be used to fragment the ions further, providing structural clues that help in the definitive elucidation of the degradants' structures. nih.govnih.gov This detailed analysis is critical for establishing the degradation pathways and intrinsic stability of this compound. researchgate.net
Spectroscopic Approaches for Structural Elucidation and Isomer Differentiation
Spectroscopic techniques provide detailed information about the molecular structure of this compound, confirming the connectivity of atoms and the presence of specific functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the detailed carbon-hydrogen framework of organic molecules. Both ¹H (proton) and ¹³C NMR are used to confirm the specific branched structure of trimethylhexanoic acid isomers.
¹H NMR: The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For a branched structure like this compound, the spectrum would show distinct signals for the methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) protons. The chemical shift (position of the signal) indicates the electronic environment of the protons, while the splitting pattern (multiplicity) reveals the number of neighboring protons. pressbooks.pubresearchgate.net The acidic proton of the carboxylic acid group is particularly distinctive, typically appearing as a broad singlet at a very downfield chemical shift (around 10-12 ppm). pressbooks.pubopenstax.org
¹³C NMR: The ¹³C NMR spectrum provides information about the different types of carbon atoms in the molecule. researchgate.netnih.gov Each unique carbon atom gives a distinct signal. The carbonyl carbon of the carboxylic acid group is highly characteristic and appears far downfield (typically 165-185 ppm). openstax.orglibretexts.orglibretexts.org The signals for the various methyl, methylene, methine, and quaternary carbons that form the branched alkyl chain provide definitive evidence of the compound's specific isomeric structure. nih.govchemicalbook.com
Table 1: Predicted ¹³C NMR Chemical Shifts for 3,5,5-Trimethylhexanoic Acid
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C=O | ~179-185 |
| CH attached to C=O | ~40-50 |
| CH₂ | ~40-50 |
| CH | ~25-35 |
| C(CH₃)₃ | ~30-35 |
| CH₃ (on quaternary C) | ~28-32 |
| CH₃ (on CH) | ~18-22 |
Note: These are approximate values and can vary based on solvent and other experimental conditions. Data is generalized from typical ranges for saturated aliphatic acids. openstax.orglibretexts.org
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which causes molecular vibrations (stretching and bending). echemi.comupi.edu The IR spectrum of this compound is dominated by two characteristic absorptions that confirm the presence of the carboxylic acid group. openstax.orglibretexts.org
O-H Stretch: A very broad and strong absorption band is observed in the region of 2500-3300 cm⁻¹. This broadness is a hallmark of the hydroxyl (-OH) group in a carboxylic acid, resulting from strong intermolecular hydrogen bonding. mit.eduorgchemboulder.commasterorganicchemistry.com
C=O Stretch: A sharp, intense absorption appears in the range of 1690-1760 cm⁻¹. This peak is due to the stretching vibration of the carbonyl (C=O) group. mit.eduorgchemboulder.com
Table 2: Characteristic IR Absorption Frequencies for Carboxylic Acids
| Functional Group | Vibration Type | Characteristic Frequency Range (cm⁻¹) | Appearance |
|---|---|---|---|
| O-H | Stretch | 2500 - 3300 | Strong, very broad |
| C=O | Stretch | 1690 - 1760 | Strong, sharp |
| C-O | Stretch | 1210 - 1320 | Medium |
| C-H (sp³) | Stretch | 2850 - 3000 | Medium to strong, sharp |
Source: Generalized data from spectroscopic references. orgchemboulder.comlibretexts.org
Mass Spectrometry (MS) is a technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and, through analysis of fragmentation patterns, offers valuable clues about its structure. pitt.educhemguide.co.uk
For this compound (C₉H₁₈O₂), the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight (158.24 g/mol ). nih.gov Under electron ionization (EI), the molecular ion is often unstable and breaks apart into smaller, characteristic fragments. The fragmentation pattern of branched-chain alkanes and carboxylic acids is well-studied. Cleavage often occurs at the branching points. nih.govlibretexts.org Common fragment ions for carboxylic acids include the loss of an -OH group (M-17) or the loss of the entire -COOH group (M-45). libretexts.orgyoutube.com The fragmentation pattern for this compound would be distinct from its isomers, allowing for differentiation based on the relative abundance of specific fragment ions. nih.govmsu.edu
Advanced Characterization Techniques for Organometallic Derivatives
X-ray Phase Analysis and Electron Microscopy for Metal Salts
The structural and morphological properties of metal salts of this compound are crucial for understanding their behavior and potential applications. X-ray Phase Analysis (X-ray Diffraction, XRD) and Electron Microscopy are two primary techniques employed for this purpose.
X-ray Phase Analysis (XRD) is a non-destructive technique used to identify the crystalline phases present in a material and to determine its crystal structure. When applied to the metal salts of this compound, XRD patterns can reveal whether the salt is crystalline or amorphous. For crystalline salts, the diffraction pattern is unique and acts as a fingerprint for the compound. The positions and intensities of the diffraction peaks can be used to determine the unit cell dimensions of the crystal lattice. Studies on various metal soaps (metal salts of fatty acids) have shown that the XRD patterns are characteristic of both the specific metal ion and the fatty acid used. For instance, differences in XRD patterns are observed between soaps made with the same metal but different carboxylic acids, and between soaps made with the same acid but different metals. This allows for the precise characterization of the solid-state structure of these compounds.
Electron Microscopy , particularly Scanning Electron Microscopy (SEM), is utilized to visualize the surface morphology and microstructure of the metal salts. This technique provides direct images of the particle shape, size, and aggregation. Research on the metal salts of various aliphatic carboxylic acids has demonstrated that the morphology is highly dependent on both the metal ion and the structure of the carboxylic acid. For example, sodium salts of linear aliphatic acids often show fiber-like crystallinity, while salts with divalent metals like calcium or barium can form branched, round cluster shapes. Given the branched structure of this compound, its metal salts would be expected to exhibit unique morphologies influenced by steric hindrance and the nature of the metal cation. The size of the metal ion also plays a significant role; for instance, small ions like trivalent aluminum can lead to amorphous, glassy surfaces.
The combination of XRD and SEM provides a comprehensive understanding of the solid-state properties of this compound metal salts, linking their crystalline structure to their macroscopic morphology.
| Analytical Technique | Information Obtained for Metal Carboxylates | Relevance to 2,5,5-trimethylhexanoate Salts |
| MALDI-TOF MS | Molecular weight determination, verification of complex formation. | Confirms the structure and successful synthesis of the metal salt. |
| X-ray Diffraction (XRD) | Crystalline phase identification, determination of crystal structure, distinction between crystalline and amorphous forms. | Provides a structural "fingerprint" of the solid salt, revealing its lattice structure. |
| Scanning Electron Microscopy (SEM) | Visualization of surface morphology, particle shape, and size. | Reveals the physical form of the salt (e.g., fibrous, clustered, glassy) based on the metal and branched acid structure. |
| Metal Ion Type | Carboxylic Acid Type | Observed Morphology (SEM) |
| Sodium (Na+) | Most Aliphatic Carboxylates | Fiber-like crystallinity |
| Lithium (Li+), Potassium (K+), Magnesium (Mg2+) | Aliphatic Carboxylates | Glassy, amorphous |
| Barium (Ba2+), Calcium (Ca2+) | C16-C18 Aliphatic Acids | Branched round cluster shape |
| Aluminum (Al3+) | Aliphatic Carboxylates | Amorphous glassy surface |
| Sodium (Na+) | Dicarboxylic Acids | High crystallinity, fiber image |
Environmental Fate and Degradation Studies of Trimethylhexanoic Acids
Biodegradation Kinetics and Pathways
Biodegradation is a key process in the removal of organic compounds from the environment. It involves the breakdown of substances by microorganisms. The kinetics and pathways of this degradation are influenced by the chemical structure of the compound and the presence of suitable microbial populations.
Ready biodegradability tests are stringent screening assessments that determine if a chemical has the potential for rapid and extensive biodegradation in an aerobic environment. Studies on 3,5,5-trimethyl-1-hexanol, a precursor to 3,5,5-trimethylhexanoic acid, have been conducted using standardized protocols such as the OECD Guideline 301 C, known as the "Modified MITI Test (I)".
In one such study, 3,5,5-trimethyl-1-hexanol was found to be not readily biodegradable, exhibiting only 4% degradation based on Biochemical Oxygen Demand (BOD) over a 28-day period epa.gov. The pass levels for ready biodegradability are typically 60% of the theoretical maximum for oxygen-based measurements, which must be reached within a 10-day window during the 28-day test nih.gov. The low degradation percentage indicates that this precursor to trimethylhexanoic acid is persistent under these specific test conditions.
Ready Biodegradability of 3,5,5-trimethyl-1-hexanol
| Test Guideline | Test Substance | Result | Duration | Conclusion |
|---|---|---|---|---|
| OECD 301 C (Modified MITI Test I) | 3,5,5-trimethyl-1-hexanol | 4% Degradation (BOD) | 28 days | Not Readily Biodegradable epa.gov |
During the biodegradation of organic compounds, transformation products are often formed. In the case of alkyl alcohols, a common aerobic biodegradation pathway involves the oxidation of the alcohol functional group. For 3,5,5-trimethyl-1-hexanol, this process is expected to yield its corresponding carboxylic acid.
The primary transformation product from the aerobic biodegradation of 3,5,5-trimethyl-1-hexanol is identified as 3,5,5-trimethylhexanoic acid epa.gov. This conversion represents an initial step in the breakdown of the parent alcohol in the environment.
Esters of trimethylhexanoic acid can enter the environment and are subject to hydrolysis, a chemical reaction that breaks the ester bond. This process can be abiotic or mediated by enzymes produced by microorganisms. Enzymatic hydrolysis is a critical step in the biodegradation of esters.
In environmental contexts, various microorganisms possess esterase enzymes that can hydrolyze ester linkages, breaking them down into their constituent alcohol and carboxylic acid. The degradation of esters, such as phthalate (B1215562) esters, is initiated by the action of these esterases nih.gov. This process is widespread and has been observed in numerous bacterial strains which allows them to metabolize the resulting acid and alcohol through their central carbon pathways nih.gov. While specific studies on trimethylhexanoate esters are limited, it is a well-established principle that ester bonds are susceptible to enzymatic hydrolysis by a wide range of microbial carboxyesterases in the environment nih.gov.
Environmental Partitioning and Distribution Modeling
The distribution of a chemical in the environment is governed by its physical and chemical properties, such as solubility, vapor pressure, and its affinity for different environmental media like water, soil, air, and sediment.
Fugacity models are valuable tools for predicting how a chemical will partition among different environmental compartments. These models use the concept of "fugacity," or the "escaping tendency" of a chemical from a particular phase, to estimate its distribution at equilibrium youtube.com.
A Mackay Level III fugacity model was applied to 3,5,5-trimethyl-1-hexanol to predict its environmental distribution. The model suggests that regardless of whether the substance is released into the air, water, or soil, the majority of the compound would be expected to distribute into the water and soil compartments epa.gov. This indicates a lower tendency for this compound to persist in the atmosphere and a higher likelihood of it being found in terrestrial and aquatic environments.
Predicted Environmental Distribution of 3,5,5-trimethyl-1-hexanol using a Fugacity Model
| Model | Release Compartment | Predicted Predominant Compartments |
|---|---|---|
| Mackay Level III | Air, Water, or Soil | Water and Soil epa.gov |
Bioaccumulation Potential Assessments in Aquatic Organisms
Bioaccumulation is the process by which chemicals are taken up by an organism from the environment, leading to a concentration of the substance in the organism's tissues. The potential for a chemical to bioaccumulate is often assessed using the bioconcentration factor (BCF), which is the ratio of the chemical's concentration in an organism to its concentration in the surrounding water.
For 3,5,5-trimethyl-1-hexanol, studies have determined a Bioconcentration Factor (BCF) in the range of 3.9 to 8.1 epa.gov. A substance is generally considered to have a low potential for bioaccumulation if its BCF value is less than 100. The BCF values for 3,5,5-trimethyl-1-hexanol suggest that the potential for this substance to bioaccumulate in aquatic organisms is low epa.gov. This is an important consideration for assessing the potential impact of the substance on aquatic food webs.
Relationship between Water Solubility, Partition Coefficients, and Bioaccumulation Potential
The octanol-water partition coefficient (log Kow) describes the lipophilic or hydrophobic properties of a chemical. epa.gov It is the ratio of a chemical's concentration in the octanol (B41247) phase to its concentration in the aqueous phase of a two-phase system at equilibrium. epa.gov A higher log Kow value indicates greater lipophilicity and a lower affinity for water. Substances with high log Kow values tend to partition from water into the fatty tissues of aquatic organisms, leading to bioaccumulation. janusinfo.se
There are established screening thresholds for bioaccumulation potential based on log Kow values. For instance, substances with a log Kow value above 4.5 are considered potentially bioaccumulative. janusinfo.seservice.gov.uk If the bioconcentration factor (BCF), which is the ratio of the chemical concentration in an organism to that in the surrounding water, is greater than 2,000, further evaluation is often required to classify a substance as a potential persistent, bioaccumulative, and toxic (PBT) substance. janusinfo.se
As an isomer of nonanoic acid, 2,5,5-trimethylhexanoic acid is expected to have relatively low water solubility and a log Kow value that would warrant an assessment of its bioaccumulation potential. Carboxylic acids can dissociate in water, and this ionic form generally has lower bioaccumulation potential than the neutral form. rivm.nl The environmental pH relative to the acid's dissociation constant (pKa) would therefore be a critical factor in its ultimate fate and bioaccumulation. rivm.nl
Table 1: Bioaccumulation Potential Screening Criteria
| Parameter | Threshold | Implication |
|---|---|---|
| Log Kow | ≥ 3 | Bioconcentration Factor (BCF) in fish should be determined. janusinfo.se |
| Log Kow | > 4.5 | A Persistent, Bioaccumulative, and Toxic (PBT) assessment must be conducted. janusinfo.se |
| BCFFISH | > 2,000 L/kg | Further evaluation is required for potential PBT classification. janusinfo.se |
| BCFFISH | > 5,000 L/kg | Meets the criteria for a very Bioaccumulative (vB) substance. janusinfo.se |
Atmospheric Degradation Mechanisms
The primary degradation pathway for many organic compounds in the troposphere is through reactions with photochemically produced hydroxyl (OH) radicals. nih.gov These highly reactive oxidants are ubiquitous in the atmosphere and initiate the breakdown of volatile and semi-volatile organic compounds. copernicus.orgbham.ac.uk
For an alkane derivative like this compound, the degradation process initiated by OH radicals would proceed via hydrogen abstraction. The OH radical would remove a hydrogen atom from one of the carbon atoms in the trimethylhexanoic acid molecule, forming a water molecule and an alkyl radical. This initial reaction is typically the rate-limiting step that determines the atmospheric lifetime of the compound. The resulting alkyl radical then reacts rapidly with atmospheric oxygen, leading to a cascade of further reactions that ultimately break the compound down into smaller, more oxidized products like carbon dioxide and water.
The atmospheric half-life of a compound with respect to this reaction depends on two main factors: the concentration of OH radicals in the atmosphere and the specific rate coefficient (kOH) for the reaction between the OH radical and the organic compound. nih.gov While specific experimental data for the kOH of this compound is not available, lifetimes for similar cycloalkanes reacting with OH radicals are estimated to be in the range of 16 to 24 hours, assuming a typical OH radical concentration of 1 x 10^6 atoms/cm³. nih.gov The actual half-life of this compound would depend on its specific molecular structure and the susceptibility of its C-H bonds to attack by OH radicals.
Table 2: Factors Influencing Atmospheric Half-Life
| Factor | Description |
|---|---|
| OH Radical Concentration | Varies depending on location, time of day, season, and altitude. Typical daytime concentrations are in the range of 5–15 × 10^6 molecules/cm³. copernicus.org |
| Reaction Rate Coefficient (kOH) | A measure of the reactivity of the compound with OH radicals. This is specific to each chemical compound and must be determined experimentally or through estimation methods. |
Wastewater Treatment and Removal Efficiency
Sorption is a key process that influences the fate of organic compounds during wastewater treatment and in the environment. It involves the partitioning of a chemical from the aqueous phase to a solid phase, such as activated sludge, soil organic matter, or sediment. mdpi.commdpi.com The primary mechanisms driving sorption for a compound like this compound are related to its hydrophobicity and its potential for electrostatic interactions.
Given its branched nine-carbon structure, this compound is expected to be moderately hydrophobic. Hydrophobic compounds tend to sorb to the organic carbon fraction of soil, sludge, and sediment to minimize their contact with water. rivm.nl This partitioning behavior is often predicted using the organic carbon-water (B12546825) partition coefficient (Koc), which is strongly correlated with the octanol-water partition coefficient (Kow). A higher Kow generally leads to stronger sorption and reduced mobility.
As a carboxylic acid, the sorption of this compound is also highly dependent on the pH of the surrounding environment. rivm.nl
At low pH (below its pKa): The acid will be in its neutral, protonated form. This form is less water-soluble and more hydrophobic, leading to stronger sorption to organic matter.
At neutral or high pH (above its pKa): The acid will dissociate into its anionic carboxylate form. This charged form is more water-soluble and exhibits significantly less sorption to sludge and soil particles. rivm.nl
Therefore, in typical wastewater treatment plants or natural water bodies with near-neutral pH, a significant fraction of this compound would exist as the more mobile anion, potentially limiting its removal via sorption to sludge.
The potential for a chemical to migrate from the soil surface to groundwater is governed by its mobility, which is inversely related to its tendency to sorb to soil particles and its persistence in the subsurface environment. mdpi.com
For this compound, the groundwater migration potential is moderate and strongly influenced by environmental pH.
Sorption: As discussed, the compound's sorption to soil is a key factor in retarding its movement. In acidic soils, stronger sorption of the neutral form would significantly limit its downward migration. In neutral to alkaline soils, the more soluble anionic form would be more mobile and have a higher potential to leach towards groundwater. rivm.nl
Water Solubility: The anionic form of the acid is more soluble in water, which increases its potential to be transported with infiltrating rainwater through the soil profile.
Degradation: The persistence of the compound in the soil and subsurface is also critical. If the compound is readily biodegradable in soil and aquifer materials, its concentration will decrease as it moves, reducing the amount that ultimately reaches groundwater. Data on the biodegradability of this compound is not currently available. chemservice.com
An assessment of groundwater migration potential requires quantitative data on the compound's soil organic carbon-water partition coefficient (Koc) and its degradation half-life in soil and water. Without this specific data, it can be inferred that under conditions favoring the formation of its more soluble anionic form (neutral to alkaline pH), this compound poses a higher risk of migration to groundwater compared to conditions where it remains in its less soluble, more strongly sorbing neutral form.
Biological Interactions and Biochemical Pathways Non Clinical Research Focus
Enzyme-Catalyzed Biotransformations
The metabolism of 2,5,5-trimethylhexanoic acid and its esters is initiated by enzyme-catalyzed reactions that transform these lipophilic compounds into more water-soluble metabolites, facilitating their elimination from the body.
Interaction with Metabolic Esterases and Hydrolysis of Trimethylhexanoate Esters
Esters of this compound are subject to hydrolysis by various metabolic esterases, such as carboxylesterases, which are abundant in the liver, plasma, and other tissues. This enzymatic reaction cleaves the ester bond, releasing the parent carboxylic acid, this compound, and the corresponding alcohol. The hydrolysis process is a critical first step in the metabolism of trimethylhexanoate esters. chemguide.co.uklibretexts.org
The general reaction for ester hydrolysis can be represented as: R-COOR' + H₂O --(Esterase)--> R-COOH + R'-OH
In this reaction, R-COOR' represents the trimethylhexanoate ester, and R-COOH is the resulting this compound. This biotransformation is essential for converting the ester prodrug or xenobiotic into a form that can undergo further metabolic changes.
Further Metabolism of Hydrolysis Products: Oxidation and Conjugation Reactions
Following hydrolysis, this compound undergoes further metabolic processing. The primary pathways involve oxidation and conjugation. Due to the highly branched structure of this compound, particularly the presence of a quaternary carbon at the 5-position and a methyl group at the 2-position, the typical beta-oxidation pathway for fatty acids is hindered. nih.gov
Consequently, alternative oxidative pathways, such as omega (ω)-oxidation, become significant. This process involves the hydroxylation of the terminal methyl group, followed by successive oxidations to form a dicarboxylic acid. nih.gov Additionally, the carboxylic acid group can be activated to a coenzyme A (CoA) thioester, which can then enter various metabolic pathways or undergo conjugation.
Conjugation reactions enhance the water solubility of the acid, preparing it for excretion. Common conjugation pathways for carboxylic acids include:
Glucuronidation: Formation of a glucuronide conjugate via UDP-glucuronosyltransferases (UGTs).
Amino Acid Conjugation: Conjugation with amino acids, such as glycine (B1666218) or taurine.
These reactions result in highly polar metabolites that are readily eliminated in urine and feces.
Comparative Analysis of In Vivo and In Vitro Metabolic Pathways
Studies comparing in vivo (within a living organism) and in vitro (in a controlled environment, e.g., using liver microsomes or hepatocytes) metabolic pathways are crucial for understanding the complete metabolic fate of a compound. For branched-chain fatty acid esters like branched-nonyl 3,5,5-trimethylhexanoate, in vitro systems can identify primary metabolites formed through hydrolysis and initial oxidation.
However, in vivo studies in animal models provide a more comprehensive picture, accounting for absorption, distribution, metabolism, and excretion (ADME) throughout the entire organism. For instance, in vivo studies might reveal a greater diversity of metabolites, including products of conjugation and gut microflora metabolism, which may not be observed in simpler in vitro models. mdpi.com Fecal excretion is often a major route of elimination for such lipophilic compounds and their metabolites. cidara.com
| Aspect | In Vitro Studies (e.g., Liver Microsomes) | In Vivo Studies (e.g., Animal Models) |
|---|---|---|
| Primary Reactions Observed | Ester hydrolysis, initial oxidation (e.g., hydroxylation) | Hydrolysis, oxidation, conjugation (glucuronidation, amino acid), enterohepatic circulation |
| Metabolite Profile | Identifies primary, phase I metabolites | Identifies primary, secondary (phase II), and tertiary metabolites from various tissues and gut microbiota |
| System Complexity | Low; isolated enzymes or cells | High; whole organism including all tissues, transport systems, and excretory routes |
| Information Gained | Mechanisms of initial biotransformation | Overall ADME profile, major excretion pathways, and potential for bioaccumulation |
Exploration of ω-Hydroxylation in Carboxylic Acid Metabolism
Omega (ω)-oxidation is a key metabolic pathway for fatty acids when β-oxidation is impaired, as is the case for this compound. nih.gov This pathway is catalyzed by cytochrome P450 (CYP) enzymes, particularly from the CYP4 family. nih.gov
The process occurs in three main steps:
ω-Hydroxylation: The terminal methyl group (the ω-carbon) of the fatty acid is hydroxylated to form a primary alcohol (ω-hydroxy acid). This is the rate-limiting step and requires molecular oxygen and NADPH. wikipedia.org
Oxidation to Aldehyde: The alcohol is then oxidized to an aldehyde by alcohol dehydrogenase.
Oxidation to Dicarboxylic Acid: The aldehyde is further oxidized to a carboxylic acid by aldehyde dehydrogenase, resulting in a dicarboxylic acid. wikipedia.org
This dicarboxylic acid is more polar than the original molecule and can be more easily excreted or may undergo further chain shortening via β-oxidation from both ends. nih.gov
Interactions with Biomolecules and Molecular Targets
The chemical structure of this compound, featuring both a polar carboxylic acid head and a non-polar, bulky alkyl tail, dictates its interactions with biological molecules.
Investigation of Ionic and Hydrophobic Interactions in Biological Systems
The interactions of this compound within a biological system are governed by two main types of forces:
Ionic Interactions: At physiological pH, the carboxylic acid group (-COOH) is deprotonated to form a negatively charged carboxylate ion (-COO⁻). This allows it to form strong ionic bonds (salt bridges) with positively charged residues on biomolecules, such as the amine groups of lysine (B10760008) and arginine amino acids in proteins.
Hydrophobic Interactions: The bulky, branched trimethylhexyl chain is non-polar and lipophilic. This part of the molecule avoids contact with water and preferentially interacts with non-polar regions of other molecules, such as the hydrophobic core of proteins or the lipid bilayers of cell membranes. nih.gov These hydrophobic interactions are a primary driving force for the binding of the molecule to many biological targets. nih.gov
Research into Potential in Drug Delivery Systems
A review of available scientific literature did not yield specific non-clinical research studies detailing the mechanistic role of this compound in drug delivery systems. Consequently, detailed information regarding its specific applications and mechanisms in the following areas is not available in the provided search results.
There is no specific information available from the search results regarding mechanistic studies on the encapsulation of Active Pharmaceutical Ingredients (APIs) using this compound.
Specific research on the use of this compound to enhance the solubility and bioavailability of other drugs in formulation research is not detailed in the provided search results. General strategies for improving drug bioavailability often involve lipid-based formulations, but the specific role of this compound has not been elucidated. nih.gov
Detailed studies on the specific interactions between this compound and biological membranes within the context of drug delivery systems are not available in the provided search results. The interaction of any compound with a biological membrane is a critical factor in its pharmacological profile, influencing its ability to cross cellular barriers and reach its target. nih.gov
Antifungal Mechanisms of Trimethylhexanoic Acid Derivatives
While information on this compound is scarce, significant research has been conducted on derivatives of its isomer, 3,5,5-trimethylhexanoic acid, revealing potent biological activity.
Recent non-clinical research has demonstrated that specific analogues of hydroxytyrosol (B1673988) (HT), a phenolic compound found in olive oil, possess strong and broad-spectrum antifungal properties that are significantly more potent than the parent HT compound. nih.gov One of the active compounds synthesized and studied is 3,4-dihydroxyphenethyl 3,5,5-trimethylhexanoate. biorxiv.org
The primary antifungal mechanism of these HT analogues is the direct and rapid disruption of the fungal plasma membrane. nih.govnih.gov This mode of action is noteworthy because it differs from many conventional antifungal agents and suggests a lower likelihood of developing drug resistance. nih.gov In studies using Aspergillus nidulans as a model organism, these analogues demonstrated an exceptional ability to destroy the fungal plasma membrane. nih.gov
The antifungal activity of these derivatives, including the 3,5,5-trimethylhexanoate analogue, has been confirmed against a range of major fungal pathogens. biorxiv.orgnih.gov
Table 1: Antifungal Activity of Select Hydroxytyrosol (HT) Analogues
| Fungal Pathogen | Activity of 3,4-dihydroxyphenethyl 3,5,5-trimethylhexanoate & other active analogues | Research Finding |
| Aspergillus fumigatus | Extremely toxic, leading to severe or total inhibition of growth at 100 µM. biorxiv.org | The HT analogues showed very potent action against this major filamentous fungal pathogen. biorxiv.orgnih.gov |
| Aspergillus flavus | Highly inhibitory to growth, though this fungus proved to be the most resistant of those tested. biorxiv.org | Several analogues, including the trimethylhexanoate derivative, were effective. biorxiv.orgnih.gov |
| Fusarium oxysporum | Potent antifungal activity observed. biorxiv.org | The HT analogues demonstrated broad applicability against different fungal species. nih.gov |
| Candida albicans | Severely inhibited growth in liquid cultures at 100 µM. biorxiv.org | The compounds were effective against this common yeast pathogen. nih.gov |
Importantly, the research also showed that these potent antifungal HT analogues did not exhibit toxicity in a mammalian cell line, highlighting their potential as a safer class of antifungals. nih.govresearchgate.net The direct destructive effect on the fungal membrane also helps to explain why attempts to isolate resistant mutants were unsuccessful. nih.gov This body of research opens a promising avenue for developing a new generation of effective and safer antifungal drugs. nih.gov
Applications and Performance in Specialized Industrial Materials Research and Development
Synthetic Lubricant and Grease Formulations
2,5,5-trimethylhexanoic acid is a key branched-chain carboxylic acid utilized in the formulation of high-performance synthetic lubricants and greases. Its derivatives, particularly esters, are valued for their contribution to thermal stability, lubricity, and viscosity control in demanding applications.
Carboxylic acids and their derivatives are recognized for their ability to reduce friction and wear in mechanical systems. unit.noresearchgate.netscispace.com They function by forming a protective, low-shear-strength film on metal surfaces, which minimizes direct metal-to-metal contact and the associated material loss. nasa.gov The role of 3,5,5-trimethylhexanoic acid, an isomer of this compound, is noted in the manufacturing of lubricants where it helps to improve the performance of metalworking fluids and other machinery lubricants by contributing to the reduction of friction and wear.
Research into various carboxylic acids has demonstrated their effectiveness as friction modifiers in lubricant formulations. Studies show that a decrease in friction is often observed for carboxylic acids with hydrocarbon chains longer than 12 carbon atoms. unit.noresearchgate.net Wear reduction, however, is more pronounced for acids with chains longer than 16 carbons, or for shorter-chain acids when their concentration exceeds a critical value. unit.noresearchgate.net The general principle involves the adsorption of these acid molecules onto the steel surface, creating a boundary layer that reduces the coefficient of friction. unit.no
Table 1: Frictional Performance of Carboxylic Acids in a Water-Glycol Base Lubricant
| Carboxylic Acid (Chain Length) | Concentration (wt. %) | Average Coefficient of Friction (COF) |
|---|---|---|
| Base Lubricant (No Acid) | N/A | 0.41 |
| C10-Decanoic Acid | 0.05 | ~0.40 |
| C12-Dodecanoic Acid | 0.05 | ~0.13 |
| C14-Myristic Acid | 0.05 | ~0.13 |
| C16-Palmitic Acid | 0.05 | ~0.13 |
| C18-Stearic Acid | 0.05 | ~0.13 |
This table is generated based on data patterns described in referenced research to illustrate the general effectiveness of carboxylic acids as friction modifiers. unit.no
Polyol esters are a class of synthetic lubricants known for their excellent thermal and oxidative stability, making them suitable for high-performance sectors such as aviation and industrial gas turbines. google.commachinerylubrication.com These lubricants are synthesized by reacting polyhydric alcohols (polyols) with carboxylic acids. researchgate.netgoogle.com
This compound (often referred to as 3,5,5-trimethylhexanoic acid in literature) is one of the branched mono-carboxylic acids specifically used in the production of these high-performance polyol esters. researchgate.netgoogle.com The branched structure of the acid contributes to the resulting ester's favorable low-temperature fluidity and hydrolytic stability. researchgate.net The use of branched-chain acids helps to create steric hindrance around the ester's carbonyl group, which protects it from hydrolysis. researchgate.net These esters are crucial components in formulations for jet engine oils and other applications where extreme temperatures are encountered. google.comresearchgate.net
Table 2: Common Components in High-Performance Polyol Ester Lubricants
| Component Type | Examples |
|---|---|
| Polyols | Neopentyl glycol, Trimethylolpropane (TMP), Pentaerythritol (PE), Dipentaerythritol |
| Branched-Chain Carboxylic Acids | 2,2-dimethyl propionic acid, 2-ethylhexanoic acid, 3,5,5-trimethylhexanoic acid , isooctanoic acid, isononanoic acid |
| Linear Carboxylic Acids | Pentanoic acid, Heptanoic acid, Octanoic acid, Nonanoic acid, Decanoic acid |
This table is compiled from information on common reactants used in the synthesis of polyol esters. researchgate.netgoogle.com
The viscosity of a lubricating oil is a critical property that determines its film-forming capability and performance across a range of operating temperatures. journalijar.com Esters derived from acids like this compound are integral to the base stock of many synthetic lubricants and, as such, are fundamental to the final formulation's viscosity. google.com While not a viscosity modifier in the traditional sense of a polymeric additive, the choice of the acid and alcohol used to create the ester base stock is a primary determinant of the fluid's viscosity characteristics. machinerylubrication.comfunctionalproducts.com
By reacting this compound with various polyols, manufacturers can produce polyol ester base stocks with a wide range of viscosities, tailored to specific applications. google.comfunctionalproducts.com The highly branched structure of this acid helps create esters with a desirable balance of viscosity, low-temperature performance, and thermal stability, which are key attributes for formulating multi-grade lubricating oils. google.com The resulting lubricants are often classified within API Group V base stocks, which includes all base stocks not covered by Groups I-IV. google.com
Table 3: API Base Stock Groups and Viscosity Index
| API Group | Saturates (%) | Sulfur (%) | Viscosity Index (VI) |
|---|---|---|---|
| Group I | <90 | >0.03 | 80 to 120 |
| Group II | ≥90 | ≤0.03 | 80 to 120 |
| Group III | ≥90 | ≤0.03 | >120 |
| Group IV | Polyalphaolefins (PAO) | N/A | N/A |
| Group V | All other base stocks not in Groups I-IV (e.g., Polyol Esters) | N/A | Varies |
This table provides context on lubricant base oil classifications. google.com
Polymer and Coating Science
In the realm of polymer and coating science, derivatives of this compound are utilized for their ability to modify the physical properties of resins and plastics, enhancing flexibility and durability.
Plasticizers are additives that increase the flexibility, workability, and durability of a material, most notably in plastics and coatings. specialchem.com Esters derived from this compound serve as effective plasticizers. These esters, when incorporated into polymers such as polyvinyl chloride (PVC), increase the material's flexibility and durability. This makes them valuable in the production of flexible plastics, coatings, and adhesives used in demanding industries like automotive, construction, and packaging where high-performance materials are essential.
The function of a plasticizer is to be incorporated between the polymer chains, reducing the intermolecular forces and allowing the chains to move more freely relative to one another. This results in a softer, more flexible final product. specialchem.com The choice of plasticizer is critical for achieving the desired properties in the end application. eupegypt.com
Table 4: Common Classes of Plasticizers and Their Applications
| Plasticizer Class | Examples | Common Applications |
|---|---|---|
| Phthalates | Diisononyl phthalate (B1215562) (DINP), Di(2-ethylhexyl) phthalate (DEHP) | PVC products, vinyl flooring, automotive interiors, wire and cable insulation |
| Trimellitates | Tris(2-ethylhexyl) trimellitate (TEHTM) | High-temperature applications, wire and cable insulation |
| Branched-Chain Acid Esters | Esters of this compound | Flexible plastics, coatings, adhesives for automotive and construction |
| Adipates/Sebacates | Di(2-ethylhexyl) adipate (DEHA) | Low-temperature applications, food wrap |
| Bio-based | Citrates, Epoxidized soybean oil (ESBO) | Food packaging, medical products, toys |
This table provides a comparative overview of different plasticizer types. eupegypt.com
Alkyd resins are oil-modified polyesters widely used as binders in solvent-based surface coatings, adhesives, and plasticizers. ekb.egnih.gov They are produced through the condensation polymerization of a polyhydric alcohol, a polybasic acid, and a fatty acid or oil. nih.gov
In this context, monocarboxylic acids like this compound can be used as modifiers, often referred to as "chain stoppers." During the polymerization process, a monofunctional acid will react with a hydroxyl group on the growing polyester chain, effectively terminating that chain's growth. By controlling the amount of such a modifying acid, resin manufacturers can regulate the final molecular weight and viscosity of the alkyd resin. The incorporation of a branched, aliphatic molecule like this compound can also enhance the resin's solubility in non-polar solvents, improve its flexibility, and modify its drying characteristics. googleapis.com
Table 5: Typical Components in Alkyd Resin Synthesis
| Component Type | Function | Examples |
|---|---|---|
| Polyhydric Alcohols | Forms the polyester backbone | Glycerol, Pentaerythritol, Ethylene glycol |
| Polybasic Acids | Forms the polyester backbone | Phthalic anhydride, Isophthalic acid, Maleic anhydride |
| Fatty Acids / Oils | Provides flexibility and air-drying properties | Soybean oil fatty acids, Linseed oil, Sunflower oil |
| Modifying Monocarboxylic Acids | Controls molecular weight, enhances properties | Benzoic acid, Rosin, Branched-chain acids (e.g., this compound) |
This table outlines the general classes of reactants used to produce alkyd resins. ekb.egnih.govgoogle.com
Table of Mentioned Compounds
| Compound Name |
|---|
| 2,2-dimethyl propionic acid |
| This compound |
| 2-ethylhexanoic acid |
| 3,5,5-trimethylhexanoic acid |
| Benzoic Acid |
| Decanoic Acid |
| Di(2-ethylhexyl) adipate (DEHA) |
| Di(2-ethylhexyl) phthalate (DEHP) |
| Diisononyl phthalate (DINP) |
| Dipentaerythritol |
| Dodecanoic Acid |
| Ethylene glycol |
| Glycerol |
| Heptanoic Acid |
| Isooctanoic acid |
| Isononanoic acid |
| Isophthalic acid |
| Linseed oil |
| Maleic anhydride |
| Myristic Acid |
| Neopentyl glycol |
| Nonanoic Acid |
| Octanoic Acid |
| Palmitic Acid |
| Pentaerythritol (PE) |
| Pentanoic Acid |
| Phthalic anhydride |
| Polyvinyl chloride (PVC) |
| Rosin |
| Soybean oil |
| Stearic Acid |
| Sunflower oil |
| Tris(2-ethylhexyl) trimellitate (TEHTM) |
Surfactant and Cleaning Agent Development
Investigation of Surface Tension Reduction Properties in Detergent Formulations
This compound, a type of neo acid, is utilized in the synthesis of specialized surfactants for cleaning agents and detergents. Its highly branched structure is a key feature that influences its performance in these applications. The presence of the carboxylic acid group provides a hydrophilic (water-attracting) head, while the branched alkyl chain acts as a hydrophobic (water-repelling) tail. This amphiphilic nature allows the molecule to align at the interface between water and other substances, such as oils and dirt, thereby reducing the surface tension of the water.
The reduction in surface tension is critical for the efficacy of cleaning products, as it enhances the wetting and spreading properties of the formulation. This allows the detergent solution to more effectively penetrate fabrics and lift away soils. Research indicates that 3,5,5-trimethylhexanoic acid has a surface tension of 32 dyne/cm, demonstrating its capability as a surface-active agent. The unique steric hindrance provided by its branched structure can also contribute to the stability of emulsions formed during the cleaning process. exxonmobilchemical.comunionpetrochemical.com Neo-acids with long carbon chains are recognized as valuable intermediates for creating high-performance surfactants. google.com
Comparative Surface Tension of Aqueous Solutions
| Substance | Surface Tension (dyne/cm at 25°C) | Significance |
|---|---|---|
| Pure Water | ~72.0 | High surface tension limits wetting and cleaning ability. |
| Typical Surfactant Mixture Formulation | ~33.3 | Standard industry performance for effective cleaning. researchgate.net |
| 3,5,5-trimethylhexanoic Acid | 32.0 | Demonstrates strong surfactant properties suitable for detergent formulations. |
Agricultural Applications
Enhancing Spreadability and Effectiveness of Agrochemical Active Ingredients
In the agricultural sector, the derivatives of neo acids like this compound serve as functional additives in agrochemical formulations. osti.gov The primary role of these compounds is to act as enhancers or adjuvants that improve the physical characteristics and, consequently, the biological performance of active ingredients such as herbicides, insecticides, and fungicides. patsnap.comnih.gov
The effectiveness of a sprayed agrochemical is highly dependent on its ability to uniformly coat the surface of a plant's leaves. The branched structure of this compound derivatives helps to reduce the surface tension of the spray droplets. This leads to improved wetting and spreading, ensuring that the active ingredient covers a larger surface area of the target foliage rather than beading up and running off. Furthermore, the carboxylic acid functional group can enhance the water solubility of certain formulations, which is a crucial factor for the biological activity of many agrochemicals. researchgate.net By ensuring a more uniform and persistent application, these additives help to maximize the efficacy of the active ingredients, potentially allowing for reduced application rates while maintaining effective pest or weed control.
Functional Benefits of this compound Derivatives in Agrochemicals
| Property | Benefit | Mechanism of Action |
|---|---|---|
| Wetting Agent | Improves contact between spray and leaf surface. | Reduces the contact angle of the spray droplet on the foliage. |
| Spreading Agent | Ensures more uniform and wider coverage of the active ingredient. | Lowers the surface tension of the spray solution. |
| Solubility Enhancer | Increases the concentration of active ingredient in the formulation. | The polarity of the carboxylic acid group improves dissolution in aqueous systems. researchgate.net |
Catalysis in Organic Reactions
Role of Metal Carboxylates (e.g., Copper 3,5,5-trimethylhexanoate) as Catalysts
Metal salts derived from this compound, known as metal carboxylates or metallic soaps, function as versatile catalysts in a range of industrial organic reactions. pgmsmetal.comumicore.com These compounds are formed when the hydrogen atom in the carboxylic acid group is replaced by a metal ion. pgmsmetal.com The resulting complex combines the properties of the organic acid and the metal, creating a catalyst that is often soluble in organic media and effective under specific reaction conditions.
A notable example is copper bis(3,5,5-trimethylhexanoate). alfa-chemistry.comepa.gov This and other transition metal salts of the acid are employed as oxidation catalysts. google.com For instance, they can be used as driers in paints and coatings, where they catalyze the oxidative cross-linking of oils and resins, accelerating the drying process. The specific metal ion (e.g., copper, cobalt, manganese) plays a crucial role in the catalytic activity, determining the reaction rate and selectivity. google.com The branched, lipophilic nature of the trimethylhexanoate ligand ensures the catalyst's solubility and stability within the organic reaction medium. wikipedia.org
Potential Catalytic Applications of 3,5,5-trimethylhexanoic Acid Metal Salts
| Metal Ion | Example Compound | Potential Catalytic Application | Reference |
|---|---|---|---|
| Copper (Cu) | Copper bis(3,5,5-trimethylhexanoate) | Oxidation reactions, organic salt type driers. | google.com |
| Cobalt (Co) | Cobalt bis(3,5,5-trimethylhexanoate) | Oxidation catalysts, polymerization. | google.com |
| Manganese (Mn) | Manganese bis(3,5,5-trimethylhexanoate) | Oxidation catalysts. | google.com |
| Cerium (Ce) | Cerium tris(3,5,5-trimethylhexanoate) | Oxidation catalysts. | google.com |
Future Research Directions and Unexplored Avenues for 2,5,5 Trimethylhexanoic Acid
Development of Novel and Sustainable Synthetic Pathways
Current industrial production of C9 carboxylic acids, known as isononanoic acid, typically yields a mixture of isomers, with 3,5,5-trimethylhexanoic acid being the most abundant. atamankimya.comqyresearch.in These processes often rely on the oxidation of isononyl aldehyde or related petrochemical feedstocks. google.comatamanchemicals.com A primary challenge and a significant area for future research is the development of synthetic pathways that are not only sustainable but also highly selective for the 2,5,5-trimethylhexanoic acid isomer.
Future research should focus on:
Stereoselective Catalysis: Designing novel catalysts that can direct the carboxylation or oxidation of precursors to favor the formation of the 2,5,5-isomer. This involves exploring advanced organometallic catalysts or asymmetric catalysis to control the regioselectivity of the reaction.
Biocatalytic Routes: Investigating enzymatic or whole-cell microbial systems for synthesis. While some lipases show good activity for esterifying 3,5,5-trimethylhexanoic acid, the steric hindrance at the alpha-carbon of this compound presents a challenge for many standard enzymes. mdpi.com Future work could involve enzyme engineering and directed evolution to create biocatalysts capable of efficiently synthesizing or resolving this specific isomer. mdpi.comnih.govnih.gov
Bio-based Feedstocks: Shifting from petrochemical origins to renewable biomass. pmarketresearch.com Research into the conversion of bio-derived platform molecules through fermentation and subsequent chemical or enzymatic conversion could provide a green route to this compound and other branched-chain fatty acids.
Exploration of New Functionalized Derivatives with Enhanced Specificity
The derivatives of the isononanoic acid mixture, such as esters and metal salts, are widely used as high-performance lubricants, plasticizers, and paint driers. atamanchemicals.comatamankimya.com The branching in their structure is known to impart desirable properties like low-temperature fluidity and thermal stability. mdpi.com However, the performance of these materials is based on an isomeric average. Isolating pure this compound would allow for the creation of derivatives with precisely defined and potentially superior properties.
Key avenues for exploration include:
High-Performance Lubricants: Synthesizing polyol esters from pure this compound. The alpha-branching could significantly enhance thermal and oxidative stability, making these derivatives ideal for demanding applications in aviation and automotive industries. mdpi.com
Novel Polymers and Plasticizers: Using the acid or its derivatives as monomers or modifiers in polymer synthesis. The unique steric profile of the 2,5,5-isomer could lead to polymers with novel thermal or mechanical properties.
Pharmaceutical and Cosmetic Applications: The properties of branched-chain fatty acids are being increasingly recognized in drug delivery and personal care formulations. pmarketresearch.com Derivatives of this compound could be investigated as specialized emollients, stabilizers, or solubilizing agents with unique textural or bioavailability-enhancing characteristics.
| Potential Derivative Class | Target Application | Anticipated Advantage of 2,5,5-Isomer |
| Polyol Esters | Synthetic Lubricants | Enhanced thermal and oxidative stability |
| Amides | High-Temperature Polymers | Improved chemical resistance and mechanical strength |
| Glycol Esters | Cosmetic Emollients | Unique skin feel and improved formulation stability |
Advanced Characterization of Isomeric Mixtures and Their Separation Technologies
A significant hurdle in studying this compound is its presence within complex isomeric mixtures of isononanoic acid. atamankimya.com A critical area of future research, therefore, involves the development of robust methods to first characterize these mixtures with high precision and then to separate the desired 2,5,5-isomer at a preparative scale.
Future research efforts should be directed towards:
Preparative-Scale Separation: Moving beyond analytical methods to develop scalable separation technologies. Techniques such as preparative chromatography, fractional distillation under high vacuum, and selective crystallization could be optimized for isolating the 2,5,5-isomer.
Enzymatic Resolution: Exploring the use of stereoselective enzymes that can preferentially react with other isomers (e.g., 3,5,5-trimethylhexanoic acid), leaving the 2,5,5-isomer unreacted and allowing for easier separation. mdpi.com
Modern chromatographic techniques are essential for this work, with highly polar capillary columns being a key tool for resolving complex fatty acid isomer mixtures. semanticscholar.orgresearchgate.netmdpi.com
Deeper Mechanistic Studies of Biological Interactions at the Molecular Level
Branched-chain fatty acids (BCFAs) are increasingly recognized as bioactive molecules with roles in various physiological processes, including inflammation and metabolism. oup.comacs.orgresearchgate.net They can influence the fluidity of cell membranes and act as signaling molecules, sometimes through interactions with nuclear receptors like PPARα. oup.com The biological activity of the specific this compound isomer is completely unknown.
Future investigations should pursue:
Cellular and Molecular Assays: In-vitro studies to determine if this compound interacts with key metabolic receptors (e.g., PPARs, LXR) or enzymes involved in lipid metabolism.
Membrane Interaction Studies: Biophysical analysis to understand how the alpha-methyl group influences the incorporation of the fatty acid into lipid bilayers and its effect on membrane fluidity and organization. This could have implications for cellular signaling and transport. oup.com
Structure-Activity Relationship: Comparing the biological effects of pure this compound with its 3,5,5- and other isomers. This will elucidate how the precise location of methyl branching dictates molecular interactions and subsequent biological outcomes. Computational methods, such as molecular docking, could be employed to predict binding affinities and guide experimental work.
Investigation into Environmental Remediation and Green Chemistry Applications
The push towards a circular economy and green chemistry provides a compelling rationale for investigating novel, bio-based molecules. Fatty acids and their derivatives are attractive candidates due to their general biodegradability and potential derivation from renewable resources. frontiersin.orgnih.gov While commercial isononanoic acid is considered readily biodegradable, the specific environmental fate of the 2,5,5-isomer has not been studied. europa.eu
Future research in this area should focus on:
Biodegradation Pathways: Quantifying the rate and elucidating the microbial degradation pathway of pure this compound. This is crucial for establishing its environmental profile and ensuring it does not persist in ecosystems.
Bio-based Surfactants: Synthesizing surfactants from this compound and evaluating their performance. Its unique structure could yield biosurfactants with superior properties for applications in environmental remediation, such as dispersing oil spills or enhancing the bioremediation of contaminated soils. nih.govmdpi.com
Green Solvents: Exploring the potential of this compound derivatives as green solvents. Their branched nature and tunable polarity could make them effective and environmentally benign alternatives to conventional volatile organic compounds (VOCs).
By pursuing these focused research avenues, the scientific community can move beyond the limitations of isomeric mixtures and unlock the specific potential of this compound as a high-performance, sustainable chemical for a new generation of advanced materials and applications.
Q & A
Basic: What are the recommended methods for synthesizing 3,5,5-trimethylhexanoic acid in high yield?
Answer:
- Oxidation of 3,5,5-Trimethylhexanal: The primary synthesis route involves oxidizing 3,5,5-trimethylhexanal using catalysts like KMnO₄ or CrO₃ under controlled acidic conditions. This method achieves ~99% yield when optimized for temperature (e.g., 60–80°C) and stoichiometry .
- Microreactor Technology: Recent advancements use silicon carbide microreactors for continuous flow synthesis of derivatives like 3,5,5-trimethylhexanoyl chloride. While not directly synthesizing the acid, this method highlights scalable protocols (e.g., reaction at 55°C, 0.8 MPa) applicable to precursor oxidation .
- Quality Control: Post-synthesis, purity is verified via GC (>95.0% purity standard) and titration methods (ISO 2271, GB/T 5173) to ensure compliance with industrial-grade benchmarks .
Basic: How do the physical properties of 3,5,5-trimethylhexanoic acid influence its applications in organic synthesis?
Answer:
- Solubility and Stability: The compound’s low water solubility (0.94 g/cm³ at 25°C) and miscibility with organic solvents (ethanol, benzene) make it ideal for non-polar reaction systems. Its oxidation stability surpasses linear-chain analogs (e.g., azelaic acid), enabling use in high-temperature esterifications .
- Thermal Profile: With a boiling point of 230–232°C (atmospheric pressure) and flash point of 125°C, it is suitable for reactions requiring prolonged heating without decomposition .
- Structural Impact: The branched alkyl chain enhances steric hindrance, reducing reactivity in nucleophilic substitutions but improving performance as a surfactant or lubricant additive .
Advanced: How can computational fluid dynamics (CFD) optimize the synthesis of 3,5,5-trimethylhexanoyl chloride from this acid?
Answer:
- Reactor Design: CFD simulations (via OpenFOAM) model flow rates (5–100 mL/min) and residence time distribution (RTD) in silicon carbide microreactors. These predict optimal conditions (55°C, 0.8 MPa) to maximize yield (91%) and selectivity (95%) .
- Parameter Sensitivity: Key variables include triphosgene-to-acid molar ratio (1:1.2 recommended) and catalyst (DMF) concentration. CFD identifies "lag zones" in flow reactors, enabling geometry adjustments to minimize byproducts .
- Scalability: The process tolerates chloride ion corrosion, supporting industrial-scale production with >99% conversion efficiency .
Advanced: What spectroscopic techniques are most effective for characterizing 3,5,5-trimethylhexanoic acid and its derivatives?
Answer:
- IR Spectroscopy: The carbonyl stretch (C=O) appears at ~1700 cm⁻¹, while branched C-H vibrations (2800–3000 cm⁻¹) confirm alkyl chain structure. NIST-standardized gas-phase IR data (reference code: Sadtler 14014) are critical for validation .
- NMR Analysis: ¹H NMR reveals methyl group splitting patterns (δ 0.8–1.2 ppm for terminal CH₃, δ 1.4–1.6 ppm for internal CH₂/CH groups). ¹³C NMR distinguishes carboxylic carbon (δ ~180 ppm) from quaternary carbons (δ 35–40 ppm) .
- Mass Spectrometry: Electron ionization (EI-MS) fragments at m/z 158 (M⁺), 140 (M-H₂O), and 57 (C₄H₉⁺), aiding structural confirmation .
Advanced: How does the branched structure of 3,5,5-trimethylhexanoic acid affect its tribological performance in lubricants?
Answer:
- Friction Reduction: Compared to linear acids (e.g., 2-ethylhexanoic acid), branched derivatives exhibit lower friction coefficients (<0.12) and wear scar diameters (<0.98 mm) in pentaerythritol ester formulations at 75°C. This is attributed to improved molecular packing and film strength .
- Thermal Stability: The bulky structure delays oxidative degradation, maintaining viscosity index (>95) and pour point (<–65°C) in high-stress environments (392 N load, 1200 rpm) .
- Synergistic Blends: Mixing with n-heptanoic acid (70:30 ratio) enhances lubricity by balancing chain flexibility and steric protection .
Basic: What safety protocols are essential when handling 3,5,5-trimethylhexanoic acid in laboratory settings?
Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, goggles, and lab coats. Avoid inhalation (P261 precaution) due to respiratory irritation risks (H335 hazard code) .
- Spill Management: Absorb with inert materials (e.g., sand) and dispose as hazardous waste. Prevent aquatic contamination (H410 hazard code) via pH-neutralization before disposal .
- Storage: Keep in sealed containers away from oxidizers (risk of exothermic decomposition) at <25°C .
Advanced: How do structural variations in alkyl carboxylic acids impact their surfactant efficacy?
Answer:
- Critical Micelle Concentration (CMC): Branched chains (e.g., 3,5,5-trimethylhexanoic acid) lower CMC compared to linear isomers, enhancing emulsification at lower concentrations. This is quantified via surface tension measurements (ISO 4311) .
- Emulsion Stability: The compound’s oxidation resistance extends emulsion shelf-life in metalworking fluids. Accelerated aging tests (ASTM D943) confirm <5% viscosity loss after 1000 hours at 80°C .
- Environmental Impact: Despite low aquatic toxicity (EC₅₀ >100 mg/L), its persistence requires biodegradability testing (OECD 301F) to ensure compliance with regulatory thresholds .
Basic: What analytical standards are used to assess the purity of 3,5,5-trimethylhexanoic acid?
Answer:
- Chromatography: GC-MS with a DB-5 column (30 m × 0.25 mm ID) and FID detector quantifies impurities (<1.0% by area normalization) .
- Titrimetry: Acid value determination (ISO 660) uses 0.1 M KOH in ethanol, with phenolphthalein endpoint (target AV: 350–360 mg KOH/g) .
- Spectroscopy: FTIR aligns with NIST reference spectra (Sadtler 14014) to confirm structural integrity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
